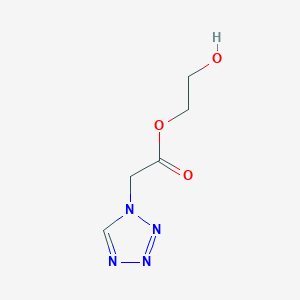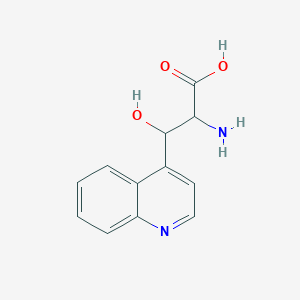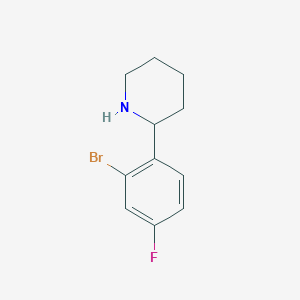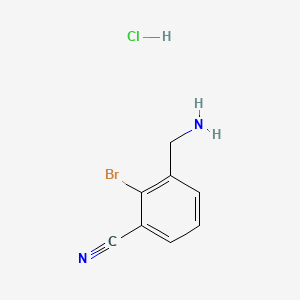
3-(Aminomethyl)-2-bromobenzonitrilehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-2-bromobenzonitrilehydrochloride is a chemical compound that belongs to the class of aromatic nitriles It is characterized by the presence of an aminomethyl group attached to a brominated benzene ring, with a nitrile group and hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-bromobenzonitrilehydrochloride typically involves a multi-step process. One common method starts with the bromination of 2-methylbenzonitrile to form 2-bromo-3-methylbenzonitrile. This intermediate is then subjected to a formylation reaction to introduce the aminomethyl group, resulting in 3-(Aminomethyl)-2-bromobenzonitrile. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-2-bromobenzonitrilehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aminomethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 3-(Aminomethyl)-2-substituted benzonitriles.
Reduction: Formation of 3-(Aminomethyl)-2-bromoaniline.
Oxidation: Formation of 3-(Formylmethyl)-2-bromobenzonitrile.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-2-bromobenzonitrilehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(Aminomethyl)-2-bromobenzonitrilehydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aminomethyl group can interact with various biological molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)benzonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-3-methylbenzonitrile: Lacks the aminomethyl group, limiting its use in certain synthetic applications.
3-(Aminomethyl)-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
3-(Aminomethyl)-2-bromobenzonitrilehydrochloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the aminomethyl and bromine groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Eigenschaften
Molekularformel |
C8H8BrClN2 |
|---|---|
Molekulargewicht |
247.52 g/mol |
IUPAC-Name |
3-(aminomethyl)-2-bromobenzonitrile;hydrochloride |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-8-6(4-10)2-1-3-7(8)5-11;/h1-3H,4,10H2;1H |
InChI-Schlüssel |
YATXDQJOKZWLJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C#N)Br)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


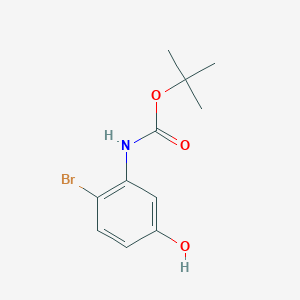

![[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B13555705.png)
![1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555710.png)


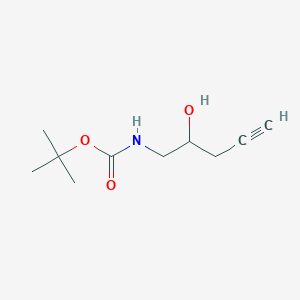
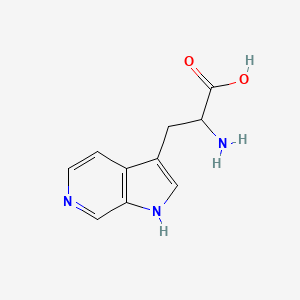
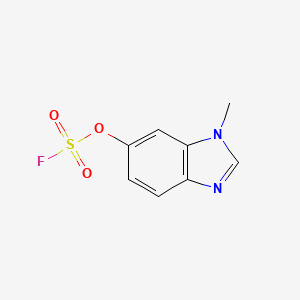
![8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13555754.png)
